![molecular formula C21H26N6O9S B13753557 2,8,10-Trioxa-5-azadodecanoic acid, 5-[3-(acetylamino)-4-[(5-nitro-2-thiazolyl)azo]phenyl]-9-oxo-, ethyl ester CAS No. 73275-66-8](/img/structure/B13753557.png)
2,8,10-Trioxa-5-azadodecanoic acid, 5-[3-(acetylamino)-4-[(5-nitro-2-thiazolyl)azo]phenyl]-9-oxo-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,8,10-Trioxa-5-azadodecanoic acid, 5-[3-(acetylamino)-4-[(5-nitro-2-thiazolyl)azo]phenyl]-9-oxo-, ethyl ester is a complex organic compound with a unique structure that includes multiple functional groups such as oxo, azo, and nitro groups
Méthodes De Préparation
The synthesis of 2,8,10-Trioxa-5-azadodecanoic acid, 5-[3-(acetylamino)-4-[(5-nitro-2-thiazolyl)azo]phenyl]-9-oxo-, ethyl ester involves multiple steps, including the formation of the azo linkage and the incorporation of the nitro and acetylamino groups. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize yield and efficiency.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The acetylamino group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2,8,10-Trioxa-5-azadodecanoic acid, 5-[3-(acetylamino)-4-[(5-nitro-2-thiazolyl)azo]phenyl]-9-oxo-, ethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The azo group can participate in redox reactions, leading to the generation of reactive oxygen species. These interactions can result in various biological effects, including antimicrobial and anticancer activities.
Comparaison Avec Des Composés Similaires
Similar compounds include other azo dyes and nitroaromatic compounds. Compared to these compounds, 2,8,10-Trioxa-5-azadodecanoic acid, 5-[3-(acetylamino)-4-[(5-nitro-2-thiazolyl)azo]phenyl]-9-oxo-, ethyl ester is unique due to its specific combination of functional groups and its potential applications in multiple fields. Some similar compounds are:
- 2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane
- 5,8,11-Trioxa-2-azatridecanedioic acid, 1-(1,1-dimethylethyl) 13-ethyl ester
Propriétés
Numéro CAS |
73275-66-8 |
|---|---|
Formule moléculaire |
C21H26N6O9S |
Poids moléculaire |
538.5 g/mol |
Nom IUPAC |
2-[3-acetamido-N-(2-ethoxycarbonyloxyethyl)-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]ethyl ethyl carbonate |
InChI |
InChI=1S/C21H26N6O9S/c1-4-33-20(29)35-10-8-26(9-11-36-21(30)34-5-2)15-6-7-16(17(12-15)23-14(3)28)24-25-19-22-13-18(37-19)27(31)32/h6-7,12-13H,4-5,8-11H2,1-3H3,(H,23,28) |
Clé InChI |
PXARMKRMYSIPIY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)OCCN(CCOC(=O)OCC)C1=CC(=C(C=C1)N=NC2=NC=C(S2)[N+](=O)[O-])NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


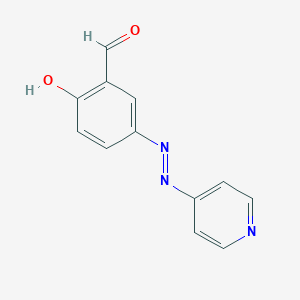

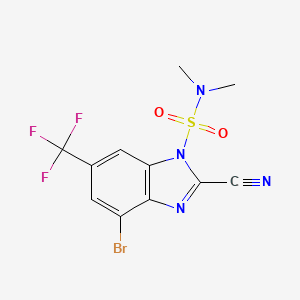

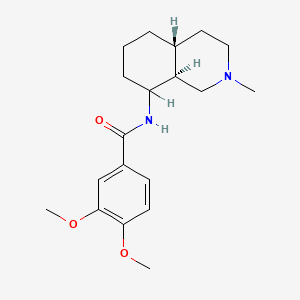

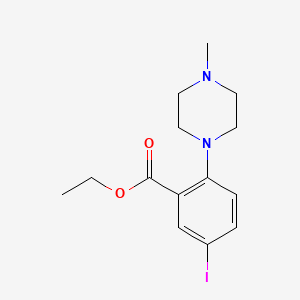
![3-[4-[(4S,4aS,9bR)-8,9b-dimethyl-3-oxo-1,2,4,4a-tetrahydrodibenzofuran-4-yl]-4-acetylpiperazin-4-ium-1-yl]propanamide;hydrochloride](/img/structure/B13753517.png)
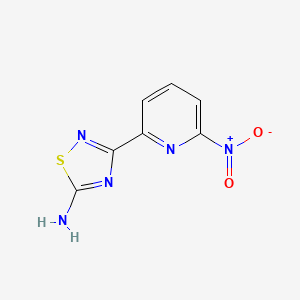

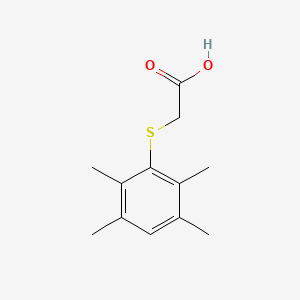
![2-[(2,4-Dinitrophenyl)selanyl]ethan-1-ol](/img/structure/B13753530.png)
![[(3,5-Dichlorophenyl)methylidene]propanedinitrile](/img/structure/B13753533.png)
![1-[2-(2-Aminopropoxy)ethoxy]propan-2-amine](/img/structure/B13753542.png)
